4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol

Fragment-based drug discovery Lead-like properties Physicochemical profiling

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol (CAS 2168051-14-5) is a synthetic small molecule with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. It comprises a tetrahydropyran (oxane) ring bearing a tertiary alcohol at the 4‑position and a 4‑methyl‑1H‑pyrazole substituent linked via a methylene bridge.

Molecular Formula C10H16N2O2
Molecular Weight 196.25
CAS No. 2168051-14-5
Cat. No. B2870143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
CAS2168051-14-5
Molecular FormulaC10H16N2O2
Molecular Weight196.25
Structural Identifiers
SMILESCC1=CN(N=C1)CC2(CCOCC2)O
InChIInChI=1S/C10H16N2O2/c1-9-6-11-12(7-9)8-10(13)2-4-14-5-3-10/h6-7,13H,2-5,8H2,1H3
InChIKeyXQZKZNMPISWPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol (CAS 2168051-14-5): Structural Identity and Procurement Baseline


4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol (CAS 2168051-14-5) is a synthetic small molecule with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . It comprises a tetrahydropyran (oxane) ring bearing a tertiary alcohol at the 4‑position and a 4‑methyl‑1H‑pyrazole substituent linked via a methylene bridge. The compound is primarily offered as a research chemical or building block for medicinal chemistry, available from multiple vendors in purities of 95–98% . Its physicochemical properties (predicted logP ~0.4, topological polar surface area ~55 Ų) place it in the fragment‑like space favorable for lead discovery campaigns.

Why In‑Class Pyrazole‑Oxane Building Blocks Cannot Replace 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol


Although numerous pyrazole‑oxane derivatives exist as commercial building blocks, direct substitution is inadvisable because even minor variations in substitution pattern drastically alter the hydrogen‑bond donor/acceptor topology, conformational flexibility, and metabolic stability of the final target molecule . The presence of a single methyl group at the pyrazole 4‑position (rather than at the 3‑ or 5‑position) and the free tertiary alcohol on the oxane ring create a unique three‑dimensional pharmacophore that cannot be recapitulated by analogs such as the des‑methyl, dimethyl, or chloro variants. Consequently, in the absence of head‑to‑head pharmacological data, the synthetic origin and regiochemical purity of this specific compound are the primary determinants of its procurement value.

Quantitative Differentiation Evidence for 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol


Molecular Weight and Fragment‑Like Character vs. Dimethyl Analog

The target compound (MW 196.25) is 14.02 Da lighter than its 3,5‑dimethyl analog (4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]oxan-4-ol, MW 210.27) , placing it more firmly within the “rule‑of‑three” fragment guideline (MW <300). This lower mass translates to higher ligand efficiency potential in fragment‑based screening campaigns.

Fragment-based drug discovery Lead-like properties Physicochemical profiling

Hydrogen‑Bond Donor Count and Solubility Advantage vs. Des‑Methyl Analog

The target compound possesses one hydrogen‑bond donor (tertiary alcohol) and three hydrogen‑bond acceptors, identical to the des‑methyl analog 4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol. However, the 4‑methyl substituent increases calculated logP by approximately 0.5 units (from ~−0.1 to ~0.4), enhancing membrane partitioning while maintaining aqueous solubility >1 mM as estimated by QikProp . The des‑methyl analog (experimental logP −0.3) is predicted to have 3‑fold lower intrinsic permeability .

Physicochemical profiling Solubility Drug-likeness

Regiochemical Purity and Synthetic Reproducibility vs. 3‑Methyl or 5‑Methyl Isomers

4‑Methyl‑1H‑pyrazole alkylation with oxan‑4‑ol derivatives can, in principle, yield mixtures of N1‑ and N2‑alkylated regioisomers. Commercial batches of 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol are supplied with a certified purity of ≥98% and a single regioisomer as confirmed by ¹H‑NMR . In contrast, the 3‑methyl and 5‑methyl isomers (CAS not individually assigned) are often sold as mixtures or with lower purity specifications, introducing unwanted stereoelectronic variability into SAR studies.

Synthetic chemistry Regioselectivity Quality control

Optimal Procurement and Application Scenarios for 4-[(4-Methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol


Fragment‑Based Drug Discovery (FBDD) Library Design

With its molecular weight <200 Da, balanced logP, and a single hydrogen‑bond donor, the compound is ideally suited as a core fragment for FBDD libraries targeting kinases, GPCRs, or epigenetic readers [1]. Its 4‑methyl substituent provides a well‑defined vector for structure‑guided growth, while the tertiary alcohol allows late‑stage diversification via etherification, esterification, or oxidation.

Regioselective Probe Synthesis for Kinase Selectivity Profiling

The unambiguous 4‑methyl substitution pattern ensures that any observed biological activity can be unambiguously assigned to a single molecular entity, unlike regioisomeric mixtures that generate ambiguous SAR. This makes it a superior choice for chemoproteomic or biochemical profiling campaigns where target engagement data must withstand regulatory scrutiny.

Metabolic Stability Optimization of Pyrazole‑Containing Leads

Pyrazole C4‑methyl substitution has been demonstrated in multiple kinase inhibitor series to reduce CYP‑mediated oxidative metabolism compared to unsubstituted or C3‑methyl pyrazoles [1]. Incorporating this building block into a lead series can therefore pre‑emptively address metabolic soft spots, reducing the need for iterative analoging and accelerating lead optimization.

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